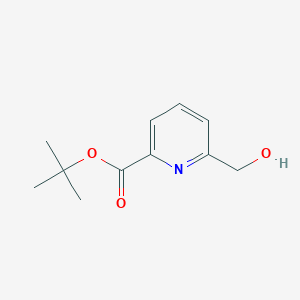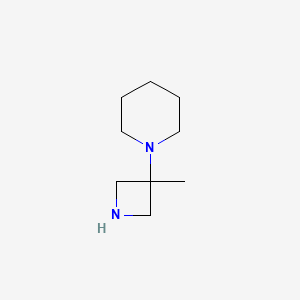
1,3-Dimethyl-3-azetidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-3-azetidinecarboxylic acid is a heterocyclic compound with the molecular formula C6H11NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of two methyl groups and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-3-azetidinecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of 3-aminopropanoic acid derivatives with formaldehyde and subsequent cyclization can yield the desired azetidine ring. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-3-azetidinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones and aldehydes.
Reduction: Amine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-3-azetidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers. Its unique ring structure makes it valuable in the development of new materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-3-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with receptors and other biomolecules, influencing cellular processes and signaling pathways. The exact mechanism of action varies depending on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carboxylic acid: A structurally similar compound with a single methyl group.
1,3,3-Trimethylazetidine: Another derivative with three methyl groups.
3-Azetidinone: A related compound with a ketone functional group.
Uniqueness
1,3-Dimethyl-3-azetidinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and a carboxylic acid functional group allows for diverse chemical reactivity and potential applications in various fields. Its unique structure also makes it a valuable scaffold for the design of new molecules with tailored properties.
Eigenschaften
IUPAC Name |
1,3-dimethylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-7(2)4-6/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIZSKPQPANGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-Dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B8056314.png)











![[(5S)-5-amino-5-carboxypentyl]azanium;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B8056391.png)

